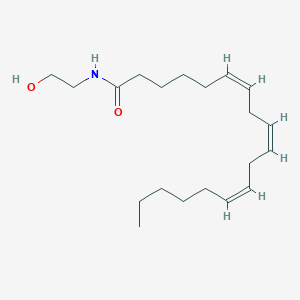

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine

描述

属性

IUPAC Name |

(6Z,9Z,12Z)-N-(2-hydroxyethyl)octadeca-6,9,12-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDUNUMTOBLEPM-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202613 | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150314-37-7 | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

γ-亚麻酸乙醇酰胺的合成通常涉及 γ-亚麻酸与乙醇胺的反应。该过程可以由各种试剂催化,包括酶或化学催化剂。反应条件通常需要受控环境,包括特定的温度和 pH 值,以确保所需的产物产率和纯度。

工业生产方法

在工业规模上,γ-亚麻酸乙醇酰胺的生产可能涉及更复杂的技术,例如连续流动反应器和先进的纯化方法。这些方法确保了高效率和可扩展性,使该化合物可用于广泛的研究和潜在的治疗应用。

化学反应分析

反应类型

γ-亚麻酸乙醇酰胺会发生多种类型的化学反应,包括:

氧化: 该反应会导致各种氧化衍生物的形成,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变脂肪酸链中的双键,改变化合物的性质。

取代: 取代反应可以在分子中引入不同的官能团,可能增强其生物活性。

常用试剂和条件

这些反应中常用的试剂包括用于氧化的氧化剂,如高锰酸钾,用于还原的还原剂,如氢化铝锂,以及用于取代反应的各种亲核试剂。这些反应的条件通常涉及特定的温度、溶剂和催化剂,以实现所需的转化。

形成的主要产物

从这些反应中形成的主要产物取决于使用的特定条件和试剂。例如,氧化可以产生羟基化或环氧化衍生物,而还原可以产生饱和或部分饱和化合物。取代反应可以引入新的官能团,产生具有潜在独特生物活性的多种衍生物。

科学研究应用

化学

在化学领域,γ-亚麻酸乙醇酰胺因其独特的化学性质和反应性而受到研究。研究人员探索了它作为合成更复杂分子的构建模块的潜力以及它与各种化学试剂的相互作用。

生物学

在生物学研究中,γ-亚麻酸乙醇酰胺因其作为内源性大麻素的作用而受到研究。研究重点关注它对细胞信号通路的影响,它与大麻素受体的相互作用,以及它在治疗炎症、疼痛和神经退行性疾病等疾病方面的潜在治疗应用。

医学

在医学领域,γ-亚麻酸乙醇酰胺正在探索其作为治疗剂的潜力。它调节内源性大麻素系统的能力使其成为开发治疗各种疾病的治疗方法的候选者,包括慢性疼痛、焦虑和代谢疾病。

工业

在工业领域,γ-亚麻酸乙醇酰胺用于开发新的药物和营养保健品。它的独特性质使其成为创建靶向内源性大麻素系统的产品的宝贵工具,在健康和保健方面提供潜在益处。

作用机制

γ-亚麻酸乙醇酰胺主要通过与大麻素受体的相互作用发挥其作用,特别是 CB1 和 CB2 受体。这些受体是内源性大麻素系统的一部分,该系统在调节各种生理过程方面发挥着至关重要的作用。通过与这些受体结合,γ-亚麻酸乙醇酰胺可以调节疼痛感知、免疫反应和其他重要功能。 所涉及的分子途径包括 G 蛋白偶联受体的激活以及随后影响基因表达和细胞反应的细胞内信号级联反应 .

相似化合物的比较

Comparison with Similar Compounds

NAE 18:3 shares structural and functional similarities with other N-acyl ethanolamines, particularly those differing in chain length, double bond positions, or saturation. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of N-Acyl Ethanolamines

Key Differences and Implications

Double Bond Positioning: NAE 18:3 (6Z,9Z,12Z) vs. α-Linolenoyl-EA (9Z,12Z,15Z): The shift in the first double bond from position 6 to 9 alters lipid solubility and receptor binding affinity. For example, α-linolenoyl-EA is associated with anti-inflammatory effects in neural tissues , whereas γ-linolenoyl-EA may preferentially activate TRPV1 channels .

Chain Length: Dihomo derivatives (C20/C22) vs. C18 NAEs: Longer chains (e.g., dihomolinoleoyl-EA) enhance membrane integration and may prolong signaling duration. Dihomo-α-linolenoyl-EA (C20:3) serves as a precursor for eicosanoids, linking it to inflammatory pathways .

Biological Activity: Linoleoyl-EA (NAE 18:2): With only two double bonds, it exhibits higher metabolic stability than tri-unsaturated NAEs, making it a stronger candidate for appetite modulation . Phospholipid Derivatives: Compounds like PE(18:3(6Z,9Z,12Z)/PGE2) () integrate NAE 18:3 into phospholipids, highlighting its role in membrane dynamics and oxidative signaling.

Physicochemical Properties

- Solubility: Unsaturation degree inversely correlates with melting points. NAE 18:3 (three double bonds) is more fluid than Linoleoyl-EA (two double bonds), enhancing its interaction with aqueous environments.

- Receptor Affinity: The 6Z,9Z,12Z configuration in NAE 18:3 may reduce CB1 receptor binding compared to Anandamide (20:4, ω-6) but increase affinity for non-cannabinoid targets like TRP channels .

生物活性

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, also known as phosphatidylethanolamine (PE) with specific fatty acid composition, is a glycerophospholipid that plays crucial roles in cellular functions and signaling pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure comprising an ethanolamine backbone linked to a fatty acid chain with three double bonds at the 6th, 9th, and 12th positions. This structure contributes to its fluidity and functionality within biological membranes.

Biological Functions

- Cell Membrane Composition :

- Signaling Molecules :

- Role in Metabolism :

Case Studies

- A study on the effects of various phospholipids, including this compound, demonstrated its role in modulating inflammatory responses in macrophages. The study found that treatment with this compound resulted in a significant reduction in nitric oxide production (IC50 = 36.5 µM), indicating its potential anti-inflammatory properties .

- Another investigation highlighted alterations in metabolic pathways due to exposure to this phospholipid in Schistosoma mekongi. The metabolomic analysis revealed significant changes in the levels of metabolites associated with arachidonic acid metabolism after treatment with different concentrations of this compound .

-

Interaction with Ion Channels :

- Recent studies suggest that this compound may act as a modulator of ion channels such as KCNQ channels. By stabilizing the open conformation of these channels, it can influence neuronal excitability and neurotransmitter release.

- Regulation of Gene Expression :

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cell Membrane Integrity | Contributes to membrane fluidity and structure |

| Signaling Pathways | Serves as a precursor for bioactive lipids |

| Inflammatory Response Modulation | Reduces nitric oxide production in macrophages |

| Metabolic Pathway Regulation | Alters arachidonic acid metabolism |

| Ion Channel Modulation | Stabilizes KCNQ channels affecting neuronal excitability |

常见问题

Q. What are the primary biosynthetic pathways for N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine in humans, and how can they be experimentally validated?

- Methodological Answer : this compound (also termed γ-linolenoyl ethanolamide, NAE 18:3) is synthesized via phosphatidylethanolamine (PE) remodeling. Key pathways include:

- Phosphatidylcholine (PC) biosynthesis : Incorporates 18:3(6Z,9Z,12Z) acyl chains into PC species, which are hydrolyzed by phospholipase D to release ethanolamine derivatives .

- Direct N-acylation : Ethanolamine is conjugated to 6Z,9Z,12Z-octadecatrienoic acid via enzymatic acyltransferases (e.g., N-acyltransferase).

Experimental validation involves: - Radiolabeled precursors : Use [¹⁴C]-ethanolamine or deuterated fatty acids to track incorporation into PE/PC pools via LC-MS/MS.

- Enzyme inhibition assays : Knockdown of PLA2 or N-acyltransferase enzymes to observe pathway disruption.

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer :

- HPLC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor the precursor ion m/z 322.3 → 62.0 (ethanolamine fragment) for quantification .

- NMR spectroscopy : Use ¹H-NMR to resolve double-bond geometry (6Z,9Z,12Z) via coupling constants and chemical shifts (δ 5.3–5.4 ppm for allylic protons) .

- Internal standards : Deuterated NAE 18:3 (e.g., d₄-NAE 18:3) ensures accuracy in complex matrices like plasma or tissue homogenates.

Advanced Research Questions

Q. How can researchers resolve contradictions in lipidomic datasets regarding this compound’s role in endocannabinoid signaling versus inflammatory pathways?

- Methodological Answer : Contradictions arise due to overlapping metabolic fates:

- Endocannabinoid mimicry : NAE 18:3 weakly binds CB1/CB2 receptors. Validate via competitive binding assays using [³H]-CP55940 and HEK293 cells expressing recombinant receptors .

- Pro-inflammatory mediators : Oxidative metabolites (e.g., epoxy-NAEs) activate TRPV1. Differentiate pathways using:

- Lipidomics : Untargeted LC-IMS-MS to identify oxidized species (e.g., m/z 337.3 for 12,13-epoxy-NAE 18:3).

- Gene knockout models : Compare wild-type and COX-2⁻/⁻ mice to assess cyclooxygenase-dependent inflammatory effects .

Q. What experimental strategies can distinguish this compound from its structural isomers (e.g., α-linolenoyl ethanolamide)?

- Methodological Answer : Isomers differ in double-bond positions:

- GC-MS with derivatization : Convert to picolinyl esters and analyze fragmentation patterns. For 6Z,9Z,12Z vs. 9Z,12Z,15Z isomers, diagnostic ions at m/z 108 (Δ6) vs. m/z 150 (Δ15) confirm positions .

- Silver-ion chromatography : Utilize Ag⁺-coated columns to separate isomers based on double-bond planarity differences .

Q. How can researchers characterize the oxidized phosphatidylethanolamine derivatives containing this compound in disease models?

- Methodological Answer : Oxidized PE species (e.g., PE(18:3(6Z,9Z,12Z)/PGE2)) are biomarkers of oxidative stress:

- Multi-modal imaging : MALDI-TOF imaging mass spectrometry localizes oxidized PE in tissues (e.g., lung or brain sections) .

- Stable isotope tracing : Administer ¹³C-18:3(6Z,9Z,12Z) fatty acid to track incorporation into oxidized PE via high-resolution Orbitrap MS .

Methodological Challenges and Solutions

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in fume hoods to avoid inhalation of aerosols (evidenced by respiratory irritation in preliminary toxicology studies) .

- Waste disposal : Neutralize ethanolamine derivatives with 1M HCl before disposal to prevent environmental contamination.

Data Interpretation and Validation

Q. How should researchers address discrepancies in lipid nomenclature databases for this compound?

- Methodological Answer : Cross-reference identifiers from authoritative databases:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。